molecular formula C18H22F3N3O2 B2474415 N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]adamantane-1-carboxamide CAS No. 2415564-17-7

N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]adamantane-1-carboxamide

Cat. No. B2474415
CAS RN: 2415564-17-7
M. Wt: 369.388
InChI Key: YNWPARRGPVIVOO-UHFFFAOYSA-N
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Description

N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]adamantane-1-carboxamide, also known as TFPAC, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFPAC is a pyridazine-based compound that belongs to the adamantane family.

Scientific Research Applications

N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]adamantane-1-carboxamide has shown promising results in various scientific research applications. One of the primary applications of this compound is in the study of ion channels, which are involved in a wide range of physiological processes. This compound has been shown to modulate the activity of ion channels, making it a valuable tool for investigating their function. Additionally, this compound has been used in the study of G protein-coupled receptors (GPCRs), which are involved in the regulation of various cellular processes. This compound has been shown to selectively bind to certain GPCRs, making it a useful tool for studying their function.

Mechanism of Action

N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]adamantane-1-carboxamide exerts its effects by binding to specific targets in the body, such as ion channels and GPCRs. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the modulation of protein-protein interactions and the regulation of ion flux through ion channels.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. For example, this compound has been shown to modulate the activity of voltage-gated potassium channels, which are involved in the regulation of neuronal excitability. This compound has also been shown to modulate the activity of GPCRs, which are involved in the regulation of various physiological processes, including neurotransmitter release, hormone secretion, and immune function.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]adamantane-1-carboxamide is its selectivity for specific targets, such as ion channels and GPCRs. This selectivity makes it a valuable tool for investigating the function of these targets in various cellular processes. However, one of the limitations of this compound is its relatively low potency, which can limit its effectiveness in certain experimental settings.

Future Directions

There are several future directions for the study of N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]adamantane-1-carboxamide. One potential direction is the development of more potent analogs of this compound that can be used in a wider range of experimental settings. Another potential direction is the investigation of this compound's effects on other cellular targets, such as enzymes and transporters. Additionally, the development of this compound-based therapeutics for the treatment of various diseases is an area of active research. Overall, this compound has the potential to be a valuable tool for investigating the function of various cellular targets and has promising applications in various scientific research fields.

Synthesis Methods

The synthesis of N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]adamantane-1-carboxamide involves the reaction of 1-adamantylamine with ethyl 2-chloro-3-(trifluoromethyl)pyridazine-6-carboxylate in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the final compound, this compound. The synthesis of this compound is a multi-step process that requires careful handling of the reactants and the use of specialized equipment.

properties

IUPAC Name

N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3N3O2/c19-18(20,21)14-1-2-15(25)24(23-14)4-3-22-16(26)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-2,11-13H,3-10H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWPARRGPVIVOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCCN4C(=O)C=CC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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